molecular formula C19H19N3O3 B2452959 Benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone CAS No. 1797856-47-3

Benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2452959
CAS No.: 1797856-47-3
M. Wt: 337.379
InChI Key: OPQHTBSQAXKWML-UHFFFAOYSA-N
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Description

Benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is a complex organic compound that features a benzofuran core, a piperidine ring, and a pyridazine moiety. This compound is of interest due to its potential biological and pharmacological activities, making it a valuable target for research in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the benzofuran core, which can be synthesized through a cyclization reaction of ortho-hydroxyaryl ketones with aldehydes or carboxylic acids. The piperidine ring can be introduced via nucleophilic substitution reactions, while the pyridazine moiety can be attached through condensation reactions with appropriate hydrazine derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution on the piperidine ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran core can yield benzofuran-2,3-dione, while reduction of the pyridazine ring can produce 1,4-dihydropyridazine derivatives.

Scientific Research Applications

Benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and structure-activity relationships.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a subject of interest in biological research.

    Medicine: Due to its pharmacological potential, it is investigated for its therapeutic effects and as a lead compound for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran derivatives: Compounds like psoralen and 8-methoxypsoralen, which are used in the treatment of skin diseases.

    Piperidine derivatives: Compounds such as piperidine-based alkaloids, which have various pharmacological activities.

    Pyridazine derivatives: Compounds like pyridazine-based inhibitors, which are studied for their anticancer and antimicrobial properties.

Uniqueness

Benzofuran-2-yl(4-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone is unique due to its combination of three distinct pharmacophores: benzofuran, piperidine, and pyridazine. This unique structure allows it to interact with multiple biological targets, potentially leading to a broad spectrum of biological activities and therapeutic applications.

Properties

IUPAC Name

1-benzofuran-2-yl-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-6-7-18(21-20-13)24-15-8-10-22(11-9-15)19(23)17-12-14-4-2-3-5-16(14)25-17/h2-7,12,15H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQHTBSQAXKWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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